molecular formula C18H23N5O2S B2880584 N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 899741-34-5

N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

Cat. No. B2880584
CAS RN: 899741-34-5
M. Wt: 373.48
InChI Key: HISUPGQRVWCITQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and other organic molecules . For instance, Dimethylaminopropylamine (DMAPA), a related compound, is produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Chemical Reactions Analysis

The chemical reactions involving such a compound would likely depend on the specific functional groups present in the molecule. For example, the amine group might participate in acid-base reactions, while the phenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For example, Dimethylaminopropylamine, a related compound, is a colourless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C .

Safety and Hazards

The safety and hazards associated with such a compound would depend on its specific structure and properties. For example, Dimethylaminopropylamine, a related compound, is known to be a skin irritant .

Future Directions

The future directions for research and development involving such a compound would likely depend on its specific applications and properties. For instance, if the compound shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-22(2)10-6-9-19-17(24)18(25)20-16-14-11-26-12-15(14)21-23(16)13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISUPGQRVWCITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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